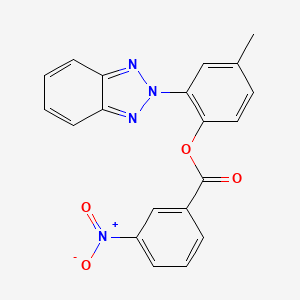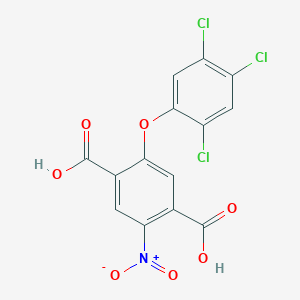![molecular formula C17H13N3O3 B11711030 (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11711030.png)
(1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine: is an organic compound that features a furan ring substituted with a nitrophenyl group and a hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 2-phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The furan ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are typically employed under controlled conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
- (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
- 2-Fluorodeschloroketamine
- Di-2-Pyridyl Ketone 4, 4-Dimethyl-3-Thiosemicarbazone (Dp44mT)
Uniqueness: Compared to similar compounds, this compound is unique due to its specific structural features, such as the combination of a furan ring with a nitrophenyl group and a hydrazone moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H13N3O3/c21-20(22)15-8-6-13(7-9-15)17-11-10-16(23-17)12-18-19-14-4-2-1-3-5-14/h1-12,19H/b18-12+ |
InChIキー |
BAVRWDCSJSFVNJ-LDADJPATSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11710948.png)
![(2E)-3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11710949.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)


![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710979.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11710980.png)
![(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11710987.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11710989.png)
![3-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-5-methyl-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B11711000.png)

![N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]](/img/structure/B11711012.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11711014.png)
